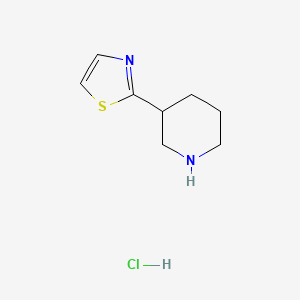

3-(1,3-Thiazol-2-yl)piperidine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-(1,3-Thiazol-2-yl)piperidine hydrochloride” is a chemical compound that contains a thiazole ring and a piperidine ring . Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . Piperidines are six-membered heterocycles with one nitrogen atom .

Synthesis Analysis

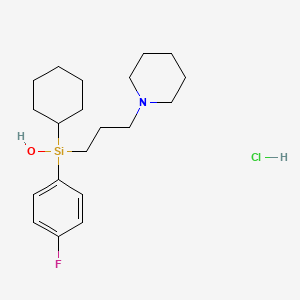

The synthesis of compounds similar to “this compound” has been reported in the literature . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis

The molecular structure of “this compound” involves a thiazole ring and a piperidine ring . The thiazole ring is planar and characterized by significant pi-electron delocalization, indicating some degree of aromaticity . The piperidine ring is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Aplicaciones Científicas De Investigación

3-(1,3-Thiazol-2-yl)piperidine hydrochloride has been widely used in scientific research applications. It has been used as a starting material for the synthesis of various thiazolylpiperidine derivatives, such as 4-methyl-3-(1,3-thiazol-2-yl)piperidine hydrochloride, 4-methyl-3-(1,3-thiazol-2-yl)piperidine hydrobromide, and 4-methyl-3-(1,3-thiazol-2-yl)piperidine hydroiodide. These derivatives have been studied for their potential use in drug discovery and development. This compound has also been used in biochemical and physiological studies to study the effects of thiazolylpiperidine derivatives on various biological systems.

Mecanismo De Acción

Target of Action

The primary targets of 3-(1,3-Thiazol-2-yl)piperidine hydrochloride are Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation .

Mode of Action

This compound interacts with its targets, COX-1 and COX-2, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation .

Biochemical Pathways

The compound affects the arachidonic acid pathway by inhibiting the COX enzymes . This leads to a decrease in the production of prostaglandins, which are involved in mediating inflammation, pain, and fever. The downstream effects include a reduction in inflammation and associated symptoms .

Result of Action

The inhibition of COX-1 and COX-2 by this compound leads to a decrease in the production of prostaglandins . This results in a reduction of inflammation and associated symptoms, such as pain and fever .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 3-(1,3-Thiazol-2-yl)piperidine hydrochloride in laboratory experiments include its low cost, availability, and ease of synthesis. The compound is also relatively stable, making it suitable for long-term storage. However, the compound is not very soluble in water, which can make it difficult to use in certain experiments.

Direcciones Futuras

The potential future directions for research involving 3-(1,3-Thiazol-2-yl)piperidine hydrochloride include further studies of its biochemical and physiological effects, as well as its potential use in drug discovery and development. Other potential areas of research include the synthesis of novel derivatives of the compound and the study of its mechanism of action. Additionally, further studies could be conducted to determine the optimal conditions for using the compound in laboratory experiments.

Métodos De Síntesis

3-(1,3-Thiazol-2-yl)piperidine hydrochloride can be synthesized from the reaction of 1,3-thiazol-2-amine and hydrochloric acid. This reaction can be carried out in a two-step process. In the first step, the 1,3-thiazol-2-amine is reacted with hydrochloric acid to form the hydrochloride salt of 1,3-thiazol-2-amine. In the second step, the hydrochloride salt of 1,3-thiazol-2-amine is reacted with piperidine to form this compound. The reaction is carried out in an inert atmosphere at a temperature of 80°C.

Propiedades

IUPAC Name |

2-piperidin-3-yl-1,3-thiazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2S.ClH/c1-2-7(6-9-3-1)8-10-4-5-11-8;/h4-5,7,9H,1-3,6H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BILZYZBEQACBRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=NC=CS2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1258641-49-4 |

Source

|

| Record name | Piperidine, 3-(2-thiazolyl)-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1258641-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Pyrrolo[2,3-c]pyridine-2-carbonitrile](/img/structure/B6314332.png)

![5-Bromo-6-chloropyrazolo[1,5-a]pyridine](/img/structure/B6314367.png)

![2-{[1-(3,4-Dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]thio}nicotinic acid, Triethylamine (1:1)](/img/structure/B6314379.png)